molecular formula C12H18N2O2 B13926516 N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide CAS No. 59884-42-3

N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide

Cat. No.: B13926516
CAS No.: 59884-42-3
M. Wt: 222.28 g/mol
InChI Key: INEGKZLIDJIKES-UHFFFAOYSA-N
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Description

N-[4-[Ethyl(2-hydroxyethyl)amino]phenyl]acetamide (CAS Number: 59884-42-3) is a chemical compound with the molecular formula C12H18N2O2 and a molecular weight of 222.288 g/mol . This acetamide derivative is characterized by its logP value of approximately 0.927, indicating moderate lipophilicity, and features both acetamide and hydroxyethyl functional groups on a phenyl ring . This specific molecular architecture makes it a compound of interest in various research fields, particularly in analytical chemistry and method development. One of its primary documented applications is in high-performance liquid chromatography (HPLC) analysis . The compound can be effectively separated using reverse-phase (RP) HPLC methods, with mobile phases commonly consisting of acetonitrile, water, and phosphoric acid (which can be substituted with formic acid for mass spectrometry-compatible applications) . This utility makes it valuable for pharmacokinetics research and for the isolation and purification of impurities in preparative separation workflows . Research into acetaminophen (ApAP) analogs suggests that modified compounds like this one are part of a growing investigative pipeline aimed at developing safer non-opioid analgesics that retain therapeutic benefits while lacking associated hepatotoxicity . The presence of the hydroxyethyl group is a feature of interest in medicinal chemistry, as similar substituents are found in compounds studied for their interactions with biological systems . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

59884-42-3

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide

InChI

InChI=1S/C12H18N2O2/c1-3-14(8-9-15)12-6-4-11(5-7-12)13-10(2)16/h4-7,15H,3,8-9H2,1-2H3,(H,13,16)

InChI Key

INEGKZLIDJIKES-UHFFFAOYSA-N

Canonical SMILES

CCN(CCO)C1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

Preparation Methods

Starting Materials and General Strategy

The synthesis of N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide generally begins with 4-aminophenyl derivatives, which undergo acetylation to introduce the acetamide moiety, followed by alkylation of the amino group to install the ethyl(2-hydroxyethyl) substituent.

A typical synthetic scheme involves:

  • Step 1: Acetylation of 4-aminophenol or 4-aminophenyl derivatives to form N-(4-aminophenyl)acetamide.
  • Step 2: Alkylation of the amino group with ethyl and 2-hydroxyethyl groups to yield the target compound.

Acetylation Step

The acetylation of the amino group on the phenyl ring is achieved by reaction with acetic anhydride or acetyl chloride under mild conditions. This step protects the amine and introduces the acetamide functionality.

Typical conditions:

Parameter Details
Reagents Acetic anhydride or acetyl chloride
Solvent Dichloromethane or similar organic solvent
Temperature 0 °C to room temperature
Reaction time 1 to 3 hours
Work-up Aqueous extraction, drying, and evaporation

This yields N-(4-aminophenyl)acetamide as a white crystalline solid with high purity.

Alkylation Step: Introduction of Ethyl(2-hydroxyethyl)amino Group

The key step involves alkylation of the acetamide-substituted aniline with ethyl and 2-hydroxyethyl groups to form the tertiary amine substituent.

Method:

  • The amino group is reacted with appropriate alkylating agents such as ethyl bromide and 2-chloroethanol or their equivalents.
  • The reaction typically proceeds in a biphasic system with a base such as potassium carbonate to neutralize generated acids.
  • Catalytic amounts of potassium iodide may be added to facilitate halide exchange and improve reaction rates.
  • Solvents like dry acetone are used to dissolve reactants and promote the reaction.

Reaction conditions:

Parameter Details
Alkylating agents Ethyl bromide, 2-chloroethanol
Base Potassium carbonate
Catalyst Potassium iodide (catalytic amount)
Solvent Dry acetone
Temperature Approximately 60 °C
Reaction time Several hours (monitored by HPLC)
Yield 44% to 78% (depending on conditions)

The progress of the reaction is monitored by High Performance Liquid Chromatography (HPLC) to ensure completion and purity.

Representative Synthetic Procedure

A representative synthetic procedure adapted from related N-phenylacetamide derivatives synthesis is as follows:

  • Preparation of N-(4-aminophenyl)acetamide:

    • Dissolve 4-aminophenol (or 4-aminophenyl derivative) in dichloromethane.
    • Add acetic anhydride dropwise at 0 °C with stirring.
    • Stir the reaction mixture at room temperature for 2 hours.
    • Extract with aqueous sodium bicarbonate to remove excess acetic anhydride.
    • Dry the organic layer over anhydrous sodium sulfate.
    • Evaporate solvent to obtain crude N-(4-aminophenyl)acetamide.
  • Alkylation to form this compound:

    • Dissolve N-(4-aminophenyl)acetamide in dry acetone.
    • Add potassium carbonate and catalytic potassium iodide.
    • Add ethyl bromide and 2-chloroethanol sequentially or as a mixture.
    • Stir the reaction mixture at 60 °C for 4–6 hours.
    • Monitor reaction progress by HPLC.
    • Upon completion, filter off inorganic salts.
    • Concentrate the filtrate and purify the product by recrystallization or chromatography.

Analytical and Characterization Data

The final compound is characterized by:

Technique Observations and Data
Melting point Typically in the range of 80–110 °C (varies by purity)
1H NMR (CDCl3) Signals corresponding to aromatic protons (7.0–7.5 ppm), methylene and methyl groups of ethyl and hydroxyethyl substituents (3.0–4.0 ppm), and acetamide NH (around 8.0 ppm)
13C NMR Signals for aromatic carbons, acetamide carbonyl (~170 ppm), and alkyl carbons
HPLC purity >95% purity achievable under optimized conditions
Mass Spectrometry Molecular ion peak consistent with molecular weight of C13H18N2O2 (approx. 234 g/mol)

Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) Notes
Acetylation 4-aminophenol + acetic anhydride, DCM, 0 °C to RT 85–95 High purity N-(4-aminophenyl)acetamide obtained
Alkylation N-(4-aminophenyl)acetamide + ethyl bromide + 2-chloroethanol, K2CO3, KI, acetone, 60 °C 44–78 Yield depends on reaction time and reagent purity

Chemical Reactions Analysis

Types of Reactions

N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted phenylacetamides. These products have distinct properties and applications, making them valuable in different research and industrial contexts .

Scientific Research Applications

N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for treating various diseases, including cancer and bacterial infections.

    Industry: It is utilized in the production of dyes, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Classification and Key Differences

The following acetamide derivatives are compared based on substituents, physicochemical properties, and reported applications:

Compound Name Molecular Formula Substituents LogP Molecular Weight (g/mol) Notable Features Reference
N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide C₁₂H₁₈N₂O₂ Ethyl(2-hydroxyethyl)amino 0.927 222.288 Hydrophilic due to hydroxyethyl group; analyzed via RP-HPLC.
N-[4-(4-Nitrophenoxy)phenyl]acetamide C₁₄H₁₂N₂O₄ 4-Nitrophenoxy N/A 272.26 Crystal structure shows N–H⋯O hydrogen bonds and π-π stacking; synthesized via nucleophilic substitution.
N-(3-chloro-4-hydroxyphenyl)acetamide C₈H₈ClNO₂ 3-chloro, 4-hydroxy N/A 185.61 Chlorinated analog; identified as a photodegradation product of paracetamol.
N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]acetamide C₁₂H₁₃N₃O₄S Sulfonamide-linked isoxazole N/A 295.31 Sulfonamide group enhances binding to enzymes; potential antimicrobial activity.
N-[4-(2-Hydroxyethyl)phenyl]acetamide C₁₀H₁₃NO₂ 2-Hydroxyethyl N/A 179.22 Simpler hydroxyethyl substituent; 12 suppliers listed, indicating commercial availability.
N-[4-Chloro-2-(diazenyl)phenyl]acetamide derivative C₁₇H₁₇Cl₂N₅O₄ Chloro, nitro, diazenyl 3.7 426.3 High lipophilicity (XLogP3=3.7); skin sensitization risk (H317).

Physicochemical Properties

  • Hydrophilicity : The target compound’s hydroxyethyl group contributes to a lower LogP (0.927) compared to chlorinated or nitro-substituted analogs (e.g., LogP=3.7 in ). This enhances aqueous solubility, critical for bioavailability .
  • Molecular Weight : The target compound (222.3 g/mol) falls within the acceptable range for drug-likeness (<500 g/mol), similar to most analogs except the diazenyl derivative (426.3 g/mol), which may face permeability challenges .

Commercial and Research Relevance

  • N-[4-(2-Hydroxyethyl)phenyl]acetamide is commercially available (12 suppliers), underscoring its utility in research .
  • Sulfonamide-linked analogs () demonstrate the impact of sulfonyl groups on target affinity, a strategy applicable to modifying the target compound for enhanced bioactivity.

Biological Activity

N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide, a compound belonging to the class of acetamides, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various methods, often involving the reaction of 4-aminophenol derivatives with acetic anhydride or acetyl chloride in the presence of a base. The synthesis generally yields a high purity product suitable for biological evaluation.

Biological Activity Overview

This compound exhibits a range of biological activities, which can be categorized as follows:

  • Antimicrobial Activity : Studies have indicated that compounds with similar structures possess significant antimicrobial properties against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential. Research suggests that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in animal models.
  • Analgesic Properties : Similar derivatives have shown analgesic effects comparable to established pain relievers. The analgesic mechanism may involve modulation of pain pathways in the central nervous system.

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study conducted on derivatives similar to this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded, indicating effective antimicrobial activity at low concentrations.
    CompoundMIC (µg/mL)Bacterial Strain
    132Staphylococcus aureus
    264Escherichia coli
  • Anti-inflammatory Activity : In a controlled experiment using carrageenan-induced paw edema in rats, this compound exhibited significant reduction in paw swelling compared to the control group. The results were statistically significant (p < 0.05).
    Time (h)Paw Thickness (mm) ControlPaw Thickness (mm) Treated
    05.05.1
    16.55.8
    37.05.0
    56.84.5
  • Analgesic Studies : In a model assessing pain response using the hot plate test, this compound showed a significant increase in latency time compared to untreated controls, suggesting effective analgesic properties.

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